N-Benzylhydroxylamine hydrochloride
Overview
Description
N-Benzylhydroxylamine hydrochloride is a chemical compound with the molecular formula C7H10ClNO. It is a white to light yellow crystalline powder that is soluble in methanol, ethyl acetate, and slightly soluble in DMSO. This compound is a N-substituted hydroxylamine and plays a significant role as an intermediate in organic synthesis, particularly in nitrone chemistry .
Mechanism of Action
Target of Action
N-Benzylhydroxylamine hydrochloride primarily targets arylamine compounds . It captures these compounds through in situ generated novel acyl ketonitrone intermediates .
Mode of Action
The compound interacts with its targets through a process known as α-C (sp3)–H activation strategy . This process involves the use of this compound as a “C1N1 synthon” in [2+2+1] cyclization for the construction of 1,2,5-trisubstituted imidazoles . The key to realizing this process lies in capturing arylamines by in situ generated novel acyl ketonitrone intermediates . Subsequent tautomerization activates the α-C (sp3)–H of N-Benzylhydroxylamines, and thus breaks through its inherent reaction mode and achieves N, α-C site-selective cyclization .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclization pathway . This pathway leads to the construction of 1,2,5-trisubstituted imidazoles . The compound’s action results in the activation of the α-C (sp3)–H of N-Benzylhydroxylamines, leading to N, α-C site-selective cyclization .
Pharmacokinetics
Its use in the synthesis of complex molecules suggests that it may have significant bioavailability .
Result of Action
The result of this compound’s action is the construction of 1,2,5-trisubstituted imidazoles . This is achieved through a novel process that involves the use of the compound as a “C1N1 synthon” in [2+2+1] cyclization .
Action Environment
The compound’s use in the synthesis of complex molecules suggests that it may be stable under a variety of conditions .
Biochemical Analysis
Biochemical Properties
N-Benzylhydroxylamine hydrochloride participates in biochemical reactions such as the ring opening of (2 S,3 R)-1,2-epoxy-4-penten-3-ol . It can condense with aldehydes or ketones or add to C-C triple bonds to generate N-benzyl nitrone . The resulting nitrone can undergo a 1,3-cycloaddition reaction, which is an effective method for constructing isoxazolidines .
Cellular Effects
It is known that this compound is a potential pharmacological agent in the prevention and progression of acrolein-induced damage to the retinal pigment epithelium .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of the α-C (sp3)–H of N-benzylhydroxylamines . This breaks through its inherent reaction mode and achieves N, α-C site-selective cyclization .
Temporal Effects in Laboratory Settings
It is known that this compound participates in [2+2+1] cyclization for the construction of 1,2,5-trisubstituted imidazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzylhydroxylamine hydrochloride can be synthesized through a two-step process starting from dibenzylamine. The first step involves the oxidation of dibenzylamine to form N-benzyl nitrone, which is then hydrolyzed to yield N-Benzylhydroxylamine . The reaction conditions typically involve the use of an oxidant and a tungstate catalyst in an organic solvent .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves mixing an oxidant, diphenylamine, and an organic solvent under the action of tungstate to obtain C-phenyl-N-benzyl nitrone. This intermediate is then mixed with MTBE and hydroxylamine hydrochloride in methanol to produce this compound . This method is noted for its simplicity, high yield, and high product purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzylhydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form N-benzyl nitrone.
Reduction: It can be reduced to form N-benzylamine.
Substitution: It participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like hydrogen peroxide and catalysts such as tungstate. The reactions are typically carried out in organic solvents like methanol or DMSO .
Major Products Formed
The major products formed from these reactions include N-benzyl nitrone, N-benzylamine, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
N-Benzylhydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of aminocyclopentitol derivatives and hydroxy-functionalized compounds
Medicine: It is involved in the synthesis of bioactive compounds and pharmaceutical intermediates.
Industry: It is used in the large-scale production of various organic compounds and intermediates.
Comparison with Similar Compounds
Similar Compounds
- O-Benzylhydroxylamine
- N-Methylhydroxylamine hydrochloride
- N-Phenylhydroxylamine
Uniqueness
N-Benzylhydroxylamine hydrochloride is unique due to its specific reactivity and role in nitrone chemistry. Unlike its analogs, it is particularly effective in the synthesis of aminocyclopentitol derivatives and hydroxy-functionalized compounds .
Properties
IUPAC Name |
N-benzylhydroxylamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c9-8-6-7-4-2-1-3-5-7;/h1-5,8-9H,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNXOQGDHGUKCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462571 | |
Record name | N-Benzylhydroxylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29601-98-7 | |
Record name | N-Benzylhydroxylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanamine, N-hydroxy-, hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the newly described method for synthesizing N-Benzylhydroxylamine hydrochloride?
A1: Recent research describes a novel two-step synthesis of this compound from dibenzylamine []. This method boasts several advantages over traditional approaches:
- Scalability: The protocol is designed for scale-up, allowing for the production of larger quantities (> 0.5 mol) of this compound [].
Q2: Besides the synthesis from dibenzylamine, is there another method for producing this compound that utilizes easily accessible materials?
A2: Yes, another study outlines a method starting with the oximation reaction of hydroxylamine hydrochloride with benzaldehyde []. This approach offers several benefits:
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